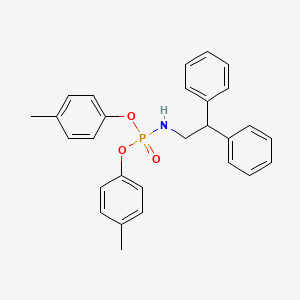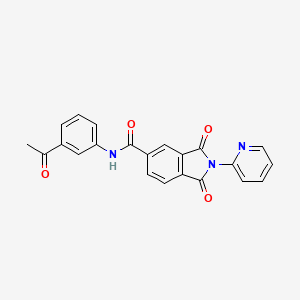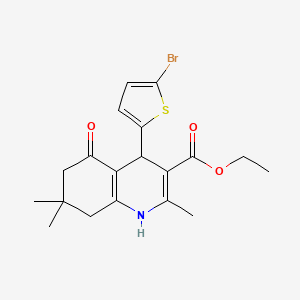
bis(4-methylphenyl) (2,2-diphenylethyl)amidophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(4-methylphenyl) (2,2-diphenylethyl)amidophosphate, also known as Compound A, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a type of organophosphate, which is a class of chemicals that are widely used in various fields, including agriculture, industry, and medicine. The unique chemical structure of Compound A makes it an attractive candidate for use in scientific research, as it has been shown to exhibit a range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of bis(4-methylphenyl) (2,2-diphenylethyl)amidophosphate A is complex and involves multiple pathways. One of the primary mechanisms of action is the inhibition of acetylcholinesterase activity, which leads to the accumulation of acetylcholine in the synaptic cleft. This accumulation can lead to overstimulation of the nervous system, which can result in a range of physiological effects.
Biochemical and Physiological Effects:
This compound A has been shown to exhibit a range of biochemical and physiological effects, including inhibition of acetylcholinesterase activity, disruption of the nervous system, and induction of oxidative stress. These effects can lead to a range of symptoms, including muscle weakness, respiratory depression, and even death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using bis(4-methylphenyl) (2,2-diphenylethyl)amidophosphate A in scientific research is its ability to selectively inhibit acetylcholinesterase activity. This makes it a valuable tool for studying the role of this enzyme in various biological processes. However, the use of this compound A in lab experiments is limited by its potential toxicity and the need for specialized equipment and safety precautions.
Direcciones Futuras
There are a number of potential future directions for research on bis(4-methylphenyl) (2,2-diphenylethyl)amidophosphate A, including the development of new synthesis methods, the investigation of its potential therapeutic applications, and the exploration of its effects on various biological systems. Additionally, further research is needed to better understand the mechanisms of action of this compound A and its potential toxicity.
Métodos De Síntesis
Bis(4-methylphenyl) (2,2-diphenylethyl)amidophosphate A can be synthesized using a variety of methods, including the reaction of diphenylphosphoryl azide with 4-methylphenylmagnesium bromide, followed by reaction with 2,2-diphenylethylamine. This method has been shown to yield high purity this compound A, which can be further purified using various chromatography techniques.
Aplicaciones Científicas De Investigación
Bis(4-methylphenyl) (2,2-diphenylethyl)amidophosphate A has been studied for its potential applications in a variety of scientific fields, including biochemistry, pharmacology, and toxicology. In biochemistry, this compound A has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a key role in the transmission of nerve impulses. This inhibition can lead to a range of physiological effects, including muscle weakness, respiratory depression, and even death.
Propiedades
IUPAC Name |
N-bis(4-methylphenoxy)phosphoryl-2,2-diphenylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28NO3P/c1-22-13-17-26(18-14-22)31-33(30,32-27-19-15-23(2)16-20-27)29-21-28(24-9-5-3-6-10-24)25-11-7-4-8-12-25/h3-20,28H,21H2,1-2H3,(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQBIXNYUMJGTKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OP(=O)(NCC(C2=CC=CC=C2)C3=CC=CC=C3)OC4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28NO3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-chlorophenyl)sulfonyl]-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B4993228.png)

![3,5-diphenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4993238.png)

![2-{[4-(2-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-phenylacetamide](/img/structure/B4993253.png)



![2-[4-(4-bromophenoxy)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B4993276.png)
![ethyl {4-[(1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methoxyphenoxy}acetate](/img/structure/B4993280.png)

![N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]-1-adamantanecarboxamide](/img/structure/B4993299.png)
![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-3-(2-methoxyphenyl)-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4993300.png)
